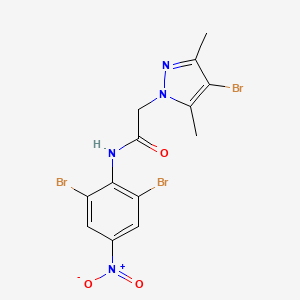![molecular formula C30H25ClFN3O B11466654 3-(4-Chlorophenyl)-5-{3-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11466654.png)
3-(4-Chlorophenyl)-5-{3-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl, fluorophenylmethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE
- 3-(4-CHLOROPHENYL)-5-{3-[(4-METHOXYPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H25ClFN3O |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[3-[(4-fluorophenyl)methoxy]phenyl]-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C30H25ClFN3O/c1-19-5-14-28-26(15-19)29(34-30-27(17-33-35(28)30)21-8-10-23(31)11-9-21)22-3-2-4-25(16-22)36-18-20-6-12-24(32)13-7-20/h2-4,6-13,16-17,19H,5,14-15,18H2,1H3 |
InChI Key |
LZJBAROJMJDEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OCC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11466588.png)
![methyl [4,7-bis(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466589.png)

![2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11466598.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole](/img/structure/B11466604.png)
![5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11466616.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11466617.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466621.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11466623.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11466625.png)
![4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466626.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11466644.png)
![7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11466649.png)
![2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B11466655.png)
